molecular formula C7H6ClNO B1366565 4-Chlorobenzaldehyde oxime CAS No. 3848-36-0

4-Chlorobenzaldehyde oxime

Cat. No.: B1366565
CAS No.: 3848-36-0
M. Wt: 155.58 g/mol
InChI Key: QKWBTCRVPQHOMT-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzaldehyde oxime is an organic compound with the chemical formula C7H6ClNO. It is derived from 4-chlorobenzaldehyde, which is an aromatic aldehyde. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Chlorobenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 leads to the formation of oximes, which are important intermediates in the synthesis of various bioactive compounds . Additionally, this compound can interact with proteins and other biomolecules, influencing their function and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, this compound may activate enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound may result in toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of oximes and other metabolites. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within the cell. Additionally, this compound can affect the activity of other enzymes involved in metabolic processes, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzaldehyde oxime can be synthesized through the condensation of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction typically involves refluxing the reactants in an alcoholic solution to yield the oxime.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solvent-free grinding methods with bismuth oxide as a catalyst . This method is environmentally friendly and provides high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid

    Reduction: 4-Chlorobenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzaldehyde oxime has several applications in scientific research:

Properties

CAS No.

3848-36-0

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

(NZ)-N-[(4-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

QKWBTCRVPQHOMT-UITAMQMPSA-N

SMILES

C1=CC(=CC=C1C=NO)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)Cl

Canonical SMILES

C1=CC(=CC=C1C=NO)Cl

Key on ui other cas no.

3848-36-0
3717-24-6

Pictograms

Acute Toxic

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using a similar procedure, 1-amino-3-p{[p-(1,1,2,2-tetrafluoroethoxy)benzylidene]amino}guanidine hydrochloride (white solid, mp 205°-212° C.); 1-amino-3-{p-(trifluoroethoxy)benzylidene]amino}guanidine hydrochloride (white powder; mp 235°-238° C.); and 1-amino-3-(p-chlorobenzylideneamino)guanidine hydrochloride may be prepared. The second products of the reactions, p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde oxime (pinkish white solid, mp 47°-53.5° C.); α,α,α-trifluoro-p-anilaldehyde oxime (off-white solid, mp 46°-49.5° C.) and p-chlorbenzaldehyde oxime may also be isolated from the reactions.
[Compound]
Name
1-amino-3-p{[p-(1,1,2,2-tetrafluoroethoxy)benzylidene]amino}guanidine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (45.6 g; 0.325 mol), hydroxylamine hydrochloride (27.9 g; 0.401 mol) and pyridine (64 mL; 0.791 mol) in methylene chloride (600 mL) were stirred overnight at room temperature. The reaction mixture was poured into aqueous hydrochloric acid (2N; 300 mL) and extracted. The organic layer was washed with additional aqueous hydrochloric acid (2×300 mL), water (300 mL), dried (MgSO4), filtered and evaporated to yield oxime 1a as a white solid.
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-chlorobenzaldehyde (10.0 g) in chloroform (350 mL), hydroxylamine hydrochloride (10.2 g) was added and the mixture was stirred at room temperature for 18 hours in an argon atmosphere. After adding 2 mol/L hydrochloric acid (200 mL), three extractions were conducted with chloroform. The combined organic layers were washed with saturated brine and thereafter dried over anhydrous magnesium sulfate. After removing the desiccant by filtration, the filtrate was concentrated under reduced pressure. The resulting residue was crystallized with a liquid mixture of n-hexane and chloroform to give 1-(4-chlorophenyl)-N-hydroxymethaneimine as a colorless solid (9.27 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 50 g of hydroxylamine hydrochloride in 300 ml of water was added a suspension of 20 g of 4-chlorobenzaldehyde in 200 ml of 10% aqueous sodium hydroxide solution. Ethanol was then added until the mixture was clear. The solution was heated on a steam bath for 25 minutes, then cooled in an ice bath. The solid which separated was collected by filtration and dried in a vacuum desiccator. A second fraction was obtained by adding water just to the cloud point. This solid was collected and dried and the two products combined to give 16.75 g of 4-chlorobenzaldoxime, m.p. 108°-109°.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzaldehyde oxime
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzaldehyde oxime
Reactant of Route 4
4-Chlorobenzaldehyde oxime
Reactant of Route 5
4-Chlorobenzaldehyde oxime
Reactant of Route 6
4-Chlorobenzaldehyde oxime
Customer
Q & A

Q1: What is the primary use of 4-Chlorobenzaldehyde oxime in the presented research?

A1: The provided research consistently highlights the use of this compound as a reagent in the synthesis of substituted isoxazole derivatives. [, , , ] This is achieved through its reaction with various cyclic and acyclic alkenes in the presence of triethylamine. The reaction likely proceeds through a 1,3-dipolar cycloaddition mechanism, though this is not explicitly stated in the abstracts.

Q2: Is there spectroscopic data available to confirm the structure of the synthesized compounds?

A2: Unfortunately, the provided abstracts do not present detailed spectroscopic data for the synthesized isoxazole derivatives. Further investigation into the full-text articles would be needed to access information on characterization techniques like NMR, IR, or mass spectrometry.

Q3: Are there any studies on the biological activity of this compound or its derivatives?

A3: While the provided abstracts focus on synthesis, one study investigates the antibacterial activity of transition metal complexes formed with various oximes, including this compound. [] This suggests a potential area of interest for further research into the biological applications of these compounds.

Q4: How does the structure of the alkene influence the reaction with this compound?

A4: The abstracts demonstrate that this compound reacts with a variety of cyclic alkenes, ranging from cycloheptene to cyclododecene. [, , ] It also reacts with acyclic alkenes like 1-dodecene. [] This suggests a broad reactivity profile with alkenes, though further research is needed to understand the impact of steric and electronic factors on reaction efficiency and regioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.